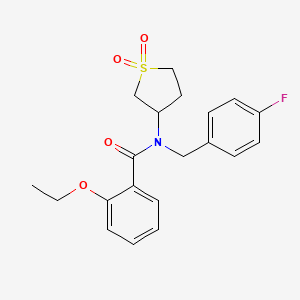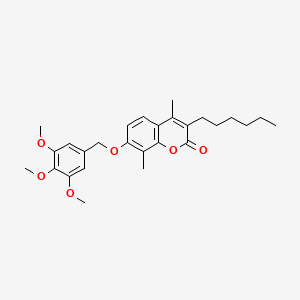![molecular formula C19H22N2O4S B12139808 Prop-2-en-1-yl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12139808.png)
Prop-2-en-1-yl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-2-en-1-yl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a phenoxy group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group on the aromatic ring.
Acetylation: The acetylation of the thiazole ring can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions, typically using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the prop-2-en-1-yl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiazole ring and the phenoxy group suggests it may interact with biological targets in a specific manner.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Prop-2-en-1-yl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in hydrogen bonding or π-π interactions, while the phenoxy group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
Prop-2-en-1-yl 4-methyl-2-{[(2,4,6-dimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate: Similar structure but with one less methyl group on the phenoxy ring.
Prop-2-en-1-yl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-oxazole-5-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of Prop-2-en-1-yl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the thiazole ring, phenoxy group, and carboxylate ester in a single molecule provides multiple sites for interaction and modification, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H22N2O4S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
prop-2-enyl 4-methyl-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-6-7-24-18(23)17-14(5)20-19(26-17)21-15(22)10-25-16-12(3)8-11(2)9-13(16)4/h6,8-9H,1,7,10H2,2-5H3,(H,20,21,22) |
InChIキー |
ABYJLWMCYNYMGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=C(S2)C(=O)OCC=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide](/img/structure/B12139728.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12139732.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]hexanamide](/img/structure/B12139733.png)


![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12139741.png)
![3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12139742.png)
![2-(4-Butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12139749.png)
![1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12139751.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139754.png)
![(4E)-5-(2-fluorophenyl)-4-{hydroxy[4-(piperidin-1-ylsulfonyl)phenyl]methylidene}-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12139764.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide](/img/structure/B12139778.png)


